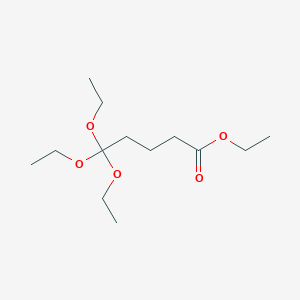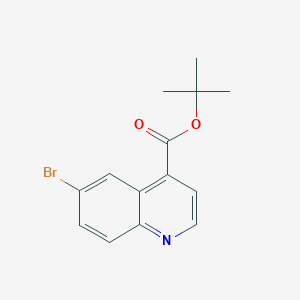
c-Myc inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Myc inhibitor 7 is a small molecule compound designed to inhibit the interaction between the c-Myc protein and its essential partner MAX. The c-Myc protein is a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers. Its inhibition has shown promise in triggering rapid tumor regression with minimal side effects .
Preparation Methods
The preparation of c-Myc inhibitor 7 involves synthetic routes that include the use of various reagents and reaction conditions. One method involves the use of benzoxadiazole compounds, which are shown to preferentially disrupt the interactions of c-Myc-Max . Industrial production methods for c-Myc inhibitors typically involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
c-Myc inhibitor 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound that retain the ability to inhibit c-Myc .
Scientific Research Applications
c-Myc inhibitor 7 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between transcription factors and their partners. In biology, it is used to investigate the role of c-Myc in cell growth, differentiation, and metabolism. In medicine, it has shown potential as a therapeutic agent for treating various cancers, including glioblastoma and acute myeloid leukemia . In industry, it is used in the development of new cancer therapies and drug screening assays .
Mechanism of Action
The mechanism of action of c-Myc inhibitor 7 involves binding directly to the c-Myc protein and inhibiting its interaction with MAX. This disruption hampers the c-Myc-driven transcription of genes involved in cell proliferation and survival. The compound also induces degradation of c-Myc and MYCN proteins, leading to growth arrest and apoptosis in tumor cells .
Comparison with Similar Compounds
c-Myc inhibitor 7 is unique in its ability to selectively inhibit the c-Myc:MAX interaction. Similar compounds include MYCMI-7, which also inhibits the interaction between MYC and MAX, and c-Myc Inhibitor II, which disrupts the interactions of c-Myc-Max, Mad1-Max, and Myf5-HEB . These compounds highlight the ongoing efforts to develop potent and selective c-Myc inhibitors for cancer therapy.
Properties
Molecular Formula |
C35H30N6O5 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-N-[[4-[[(2-pyrido[2,3-b]indol-9-ylacetyl)amino]methyl]phenyl]methyl]-3H-isoindole-5-carboxamide |
InChI |
InChI=1S/C35H30N6O5/c42-30-14-13-29(34(45)39-30)41-19-24-16-23(11-12-25(24)35(41)46)33(44)38-18-22-9-7-21(8-10-22)17-37-31(43)20-40-28-6-2-1-4-26(28)27-5-3-15-36-32(27)40/h1-12,15-16,29H,13-14,17-20H2,(H,37,43)(H,38,44)(H,39,42,45) |
InChI Key |
YGMJASQRQLEOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)CNC(=O)CN5C6=CC=CC=C6C7=C5N=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



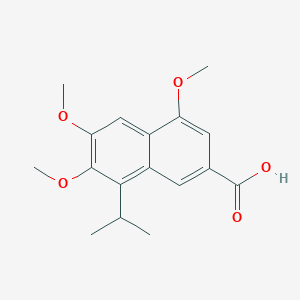
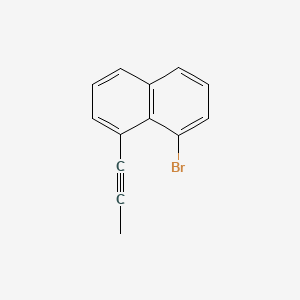
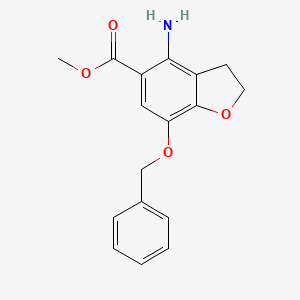
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)
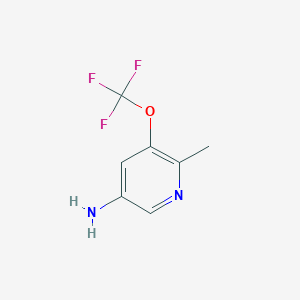
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)





